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molecular formula C10H15ClINO B8574215 2-Aminomethyl-4-(1-methylethyl)-6-iodophenol hydrochloride CAS No. 58456-90-9

2-Aminomethyl-4-(1-methylethyl)-6-iodophenol hydrochloride

Cat. No. B8574215
M. Wt: 327.59 g/mol
InChI Key: NJHNZTNGGPVCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04029816

Procedure details

2-Iodo-4-(1-methylethyl)phenol (13.1 g., 0.05 mole) is dissolved in a mixture of acetic acid (50 ml.) and 96% sulfuric acid (5 ml.) and powdered 2-chloro-N-(hydroxymethyl)acetamide (6.15 g., 0.05 mole) is added during 10 minutes with stirring at 20° C. The solution is stirred for 2.5 hours and then added to 300 ml. of water. The crude solid (18 g.) is collected and refluxed in ethanol (25 ml.)-hydrochloric acid (10 ml.) for 2 hours. The solid (7.5 g.) that separates on cooling, namely 2-aminomethyl-4-(1-methylethyl)-6-iodophenol hydrochloride, is purified by crystallization from ethanol 12N-hydrochloric acid (7:3) to obtain 2-aminomethyl-4-(1-methylethyl)-6-iodophenol hydrochloride (7 g.), m.p. 211°-212° C. (dec.).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[OH:11].[Cl:12]C[C:14]([NH:16]CO)=O.O>C(O)(=O)C.S(=O)(=O)(O)O>[ClH:12].[NH2:16][CH2:14][C:4]1[CH:5]=[C:6]([CH:8]([CH3:9])[CH3:10])[CH:7]=[C:2]([I:1])[C:3]=1[OH:11] |f:5.6|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
IC1=C(C=CC(=C1)C(C)C)O
Name
Quantity
6.15 g
Type
reactant
Smiles
ClCC(=O)NCO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added during 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The solution is stirred for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
added to 300 ml
CUSTOM
Type
CUSTOM
Details
The crude solid (18 g.) is collected
TEMPERATURE
Type
TEMPERATURE
Details
refluxed in ethanol (25 ml.)-hydrochloric acid (10 ml.) for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
namely 2-aminomethyl-4-(1-methylethyl)-6-iodophenol hydrochloride, is purified by crystallization from ethanol 12N-hydrochloric acid (7:3)

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC1=C(C(=CC(=C1)C(C)C)I)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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